REACTION_CXSMILES
|
C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1.C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1.COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.[CH3:47][C:48]([O:50][C:51]1[CH:58]=[C:57]([O:59][C:60]([CH3:62])=[O:61])[C:55](=[O:56])[C:54]([O:63][C:64]([CH3:66])=[O:65])=[C:53]([O:67][C:68]([CH3:70])=[O:69])[CH:52]=1)=[O:49].C1C=CC(=O)C(O)=C(C2C=NC=NC=2)C=1>>[CH3:47][C:48]([O:50][C:51]1[CH:58]=[C:57]([O:59][C:60]([CH3:62])=[O:61])[C:55](=[O:56])[C:54]([O:63][C:64]([CH3:66])=[O:65])=[C:53]([O:67][C:68]([CH3:70])=[O:69])[CH:52]=1)=[O:49] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2
|
Name
|
SP10 SP11 SP12 SP10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2.COC1=CC=CC=C(C1=O)C2=CN=CN=C2.CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C(=O)C=C1)O)C2=CN=CN=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
negative result
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |